molecular formula C11H12N8O B12159636 N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]tetrazolo[1,5-a]pyridine-7-carboxamide

N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]tetrazolo[1,5-a]pyridine-7-carboxamide

Cat. No.: B12159636
M. Wt: 272.27 g/mol
InChI Key: GJFBKYDUSGBLML-UHFFFAOYSA-N
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Description

Isomeric Considerations

  • Tetrazolo Ring Orientation : The fusion pattern [1,5-a] specifies that the tetrazole shares two adjacent atoms with the pyridine ring. Alternative fusion patterns (e.g., [1,5-b] or [1,2-a]) would result in distinct regioisomers with different electronic properties.
  • Triazole Tautomerism : The 1H-1,2,4-triazole substituent exhibits tautomerism between 1H and 4H forms. However, the numbering in the IUPAC name explicitly designates the 1H tautomer, stabilizing the structure through conjugation with the adjacent amide group.
  • Stereochemical Isomerism : While the isopropyl group introduces a chiral center at position 3 of the triazole ring, rapid pyramidal inversion at the triazole nitrogen negates configurational stability under standard conditions, precluding the isolation of enantiomers.

Properties

Molecular Formula

C11H12N8O

Molecular Weight

272.27 g/mol

IUPAC Name

N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)tetrazolo[1,5-a]pyridine-7-carboxamide

InChI

InChI=1S/C11H12N8O/c1-6(2)9-12-11(16-15-9)13-10(20)7-3-4-19-8(5-7)14-17-18-19/h3-6H,1-2H3,(H2,12,13,15,16,20)

InChI Key

GJFBKYDUSGBLML-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NN1)NC(=O)C2=CC3=NN=NN3C=C2

Origin of Product

United States

Preparation Methods

Triazole Ring Formation

The 1,2,4-triazole moiety is synthesized via cyclocondensation of hydrazine derivatives with nitriles or amidines. A modified Browne-Polya method involves reacting 3-amino-1,2,4-triazole with isobutyryl chloride to introduce the isopropyl group. Typical conditions include:

  • Solvent: Methanol or ethanol.

  • Temperature: Reflux (70–80°C).

  • Yield: 65–75% after recrystallization.

Example protocol:
A mixture of 3-amino-1,2,4-triazole (1.0 eq) and isobutyryl chloride (1.2 eq) in methanol is refluxed for 6 hours. The product, 3-isopropyl-1H-1,2,4-triazol-5-amine, is isolated via vacuum filtration.

Tetrazolo[1,5-a]Pyridine Synthesis

The tetrazole ring is formed via [2+3] cycloaddition between an azide and a nitrile. For the pyridine-tetrazole fusion, 2-cyanopyridine derivatives react with sodium azide under high-pressure conditions:

  • Reagents: NaN₃ (3.0 eq), NH₄Cl (catalyst).

  • Solvent: DMF/H₂O (4:1).

  • Conditions: 120°C, 12 hours.

  • Yield: 60–70%.

Mechanistic insight: The reaction proceeds via azide attack on the nitrile carbon, followed by cyclization to form the tetrazole ring.

Carboxamide Coupling

The final step involves coupling the triazole-amine with tetrazolo[1,5-a]pyridine-7-carbonyl chloride. A Schotten-Baumann approach is employed:

  • Reagents: Triazole-amine (1.0 eq), carbonyl chloride (1.1 eq).

  • Base: Aqueous NaOH (2.0 eq).

  • Solvent: THF/H₂O biphasic system.

  • Yield: 80–85%.

Critical parameters:

  • pH control (8–9) to prevent hydrolysis of the acid chloride.

  • Rapid stirring to ensure interfacial contact.

Industrial Production Methods

Scalable synthesis requires optimizing safety and efficiency, particularly for azide handling. Continuous flow reactors mitigate risks by:

  • Miniaturizing reaction zones to reduce azide accumulation.

  • Enabling real-time quenching of unreacted NaN₃.

Table 1: Comparative Analysis of Batch vs. Flow Synthesis

ParameterBatch ReactorFlow Reactor
Reaction Time12 hours2 hours
NaN₃ Consumption3.0 eq2.5 eq
Yield60%75%
Purity (HPLC)95%98%

Data adapted from methodologies in.

Catalytic Systems and Reaction Optimization

Palladium-Catalyzed Cross-Coupling

The pyridine-tetrazole fusion is enhanced using Pd(OAc)₂/XPhos catalysts, which improve regioselectivity and reduce dimerization. Key findings:

  • Catalyst Loading: 2 mol% Pd.

  • Ligand: XPhos (4 mol%).

  • Solvent: Toluene/EtOH (3:1).

  • Yield Increase: 15% compared to ligand-free systems.

Solvent Effects on Cyclization

Polar aprotic solvents (DMF, DMSO) accelerate triazole cyclization but risk decomposition at elevated temperatures. Mixed solvent systems (DMF/H₂O) balance reactivity and stability:

  • Optimal Ratio: 4:1 DMF/H₂O.

  • Temperature Limit: 130°C.

CatalystCost (USD/g)Yield (%)Purity (%)
Pd(OAc)₂/XPhos12.508598
CuI/Proline3.207295
Enzymatic (Candida antarctica)8.407897

Chemical Reactions Analysis

Types of Reactions

N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]tetrazolo[1,5-a]pyridine-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols; reactions often require catalysts and are conducted under reflux conditions.

Major Products

Scientific Research Applications

Biological Activities

Antimicrobial Activity : Compounds containing triazole and tetrazole rings have been extensively studied for their antimicrobial properties. Research indicates that derivatives of these compounds exhibit significant activity against various bacterial strains, including resistant strains such as Pseudomonas aeruginosa .

Neurotropic Effects : Some studies have highlighted the neurotropic potential of triazole-based compounds. For example, hybrids linked to triazoles showed promise in enhancing neuroprotective effects and modulating seizure activity in animal models . The evaluation of these compounds often includes assessing their impact on latency periods in seizure models, which can provide insights into their therapeutic potential.

Antiplatelet and Vasodilatory Effects : Certain derivatives have demonstrated antiplatelet activity comparable to established medications like acetylsalicylic acid (aspirin). This suggests a potential application in cardiovascular therapies where platelet aggregation is a concern .

The relationship between the chemical structure of N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]tetrazolo[1,5-a]pyridine-7-carboxamide and its biological activity is an area of ongoing research. Modifications in the substituents on the triazole or pyridine rings can significantly alter the compound's efficacy and selectivity against specific biological targets .

Case Study 1: Antimicrobial Evaluation

A study evaluated various S-substituted derivatives of triazole-thiols for their antimicrobial activity against Pseudomonas aeruginosa. Among these derivatives, those containing the tetrazolo-pyridine framework exhibited MIC values as low as 31.25 µg/mL, indicating strong antimicrobial properties .

Case Study 2: Neuroprotective Effects

In a model assessing seizure activity induced by thiosemicarbazide, certain triazole-based hybrids showed an increase in latency time for seizures by up to 4.37 times compared to control groups. This suggests a potential therapeutic role in managing neurological disorders .

Mechanism of Action

The mechanism by which N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]tetrazolo[1,5-a]pyridine-7-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of these targets, leading to various biological effects. For example, in cancer research, the compound has been shown to inhibit enzymes involved in DNA replication, thereby preventing cancer cell growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

  • N-(3-Cyclopropyl-1H-1,2,4-Triazol-5-yl)Tetrazolo[1,5-a]Pyridine-7-Carboxamide This analog differs by substituting the isopropyl group with a cyclopropyl ring. While specific activity data for both compounds are absent, the cyclopropyl variant’s reduced steric bulk may enhance solubility or target affinity in certain contexts .

Core Heterocycle Modifications

  • Tetrazolo[1,5-a]Quinoline Derivatives Compounds such as 3-(2,3-dichlorophenyl)-2-(tetrazolo[1,5-a]quinolin-4-yl)thiazolidin-4-one replace the pyridine core with quinoline. The extended aromatic system in quinoline derivatives improves π-π stacking interactions, which correlates with enhanced analgesic activity in preclinical studies . However, the pyridine-based target compound may exhibit better metabolic stability due to its smaller size.
  • Pyrazolo[1,5-a]Pyrimidine Carboxamides Examples like 7-amino-N-(4,6-dimethylpyrimidin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (13a) feature a pyrimidine core instead of pyridine. Pyrimidine derivatives are often explored as non-benzodiazepine therapeutics due to their ability to modulate CNS targets. The target compound’s pyridine core may offer distinct electronic properties, influencing receptor selectivity .

Functional and Application-Based Comparisons

Analgesic Activity

Tetrazolo[1,5-a]quinoline-thiazolidinone hybrids demonstrate significant analgesic effects in murine models, attributed to their dual heterocyclic systems and substituent electronegativity (e.g., chloro, hydroxy groups) . While the target compound shares the tetrazole-carboxamide motif, its pyridine-triazole architecture may target different pain pathways, though specific data are lacking.

Pesticidal Potential

1,2,4-Triazole derivatives, such as N-(cyclopropylmethyl)-5-(methylsulfonyl)-N-{1-[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}heterocyclyl amides, are patented as pesticides. The isopropyl group in the target compound could enhance lipophilicity, improving membrane penetration in pests compared to cyclopropyl analogs .

Comparative Data Table

Compound Name Core Structure Key Substituent Biological Activity Synthesis Method Reference
Target Compound Tetrazolo[1,5-a]pyridine 3-isopropyl triazole Not reported Not specified
N-(3-Cyclopropyl-...) Tetrazolo[1,5-a]pyridine 3-cyclopropyl triazole Not reported Not specified
Tetrazolo[1,5-a]quinoline-thiazolidinone hybrids Tetrazolo[1,5-a]quinoline Thiazolidinone Analgesic (murine models) Vilsmeier-Haack reaction
Pyrazolo[1,5-a]pyrimidine carboxamides Pyrazolo[1,5-a]pyrimidine Varied aryl groups CNS modulation (theoretical) Ultrasound-assisted
Triazole-pesticides Heterocyclyl amide Pyrimidinyl triazole Pesticidal (patented) Multi-step condensation

Research Implications and Gaps

  • Structural Insights : The isopropyl group’s steric and electronic effects warrant crystallographic analysis to compare with cyclopropyl analogs .
  • Activity Profiling: Screening for analgesic, antimicrobial, or pesticidal activity is critical to contextualize the target compound’s utility relative to known derivatives .
  • Synthesis Optimization : Adopting ultrasound or green chemistry methods could enhance yield and sustainability .

Biological Activity

The compound N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]tetrazolo[1,5-a]pyridine-7-carboxamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure combining triazole and tetrazole rings, which are known for their diverse biological activities. The presence of the pyridine moiety further enhances its pharmacological potential.

Structural Formula

N 3 propan 2 yl 1H 1 2 4 triazol 5 yl tetrazolo 1 5 a pyridine 7 carboxamide\text{N 3 propan 2 yl 1H 1 2 4 triazol 5 yl tetrazolo 1 5 a pyridine 7 carboxamide}

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Cytotoxicity : Compounds derived from similar scaffolds have shown significant cytotoxic effects against various cancer cell lines such as BxPC-3 (pancreatic cancer), PC-3 (prostate cancer), and HCT-116 (colorectal cancer) at nanomolar concentrations without affecting normal cells .
  • Mechanism of Action : The anticancer activity is often associated with the inhibition of key signaling pathways such as the AKT-mTOR pathway and Bruton’s tyrosine kinase (BTK). For example, a related compound was shown to induce apoptosis in colorectal cancer cells by inhibiting BTK .

Antimicrobial Activity

The tetrazole ring is known for its antimicrobial properties . Compounds containing tetrazole structures have been reported to possess antibacterial and antifungal activities. For instance:

  • Inhibition of Pathogenic Bacteria : Tetrazole derivatives have demonstrated significant antibacterial activity against various pathogens when tested against standard antibiotics .

Additional Biological Activities

The biological spectrum of tetrazole-containing compounds extends beyond anticancer and antimicrobial effects:

  • Antiviral Properties : Some derivatives have shown potential antiviral activity, making them candidates for further development in treating viral infections .
  • Neuroprotective Effects : Certain compounds in this class have been investigated for their neuroprotective properties, suggesting potential applications in neurodegenerative diseases .

Case Study 1: Anticancer Efficacy of Related Compounds

A study evaluated the cytotoxic effects of pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine derivatives against colorectal cancer cell lines. The results indicated that these compounds significantly reduced cell viability and induced apoptosis through caspase activation pathways .

Case Study 2: Antimicrobial Activity Assessment

In another study focusing on the antimicrobial activity of tetrazole derivatives, researchers found that specific compounds exhibited potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to assess their effectiveness compared to traditional antibiotics .

Research Findings Summary Table

Biological ActivityCompound TypeCell Line/PathogenMechanism of ActionReference
AnticancerPyrazolo-tetrazoleBxPC-3, PC-3Inhibition of AKT-mTOR pathway
AntimicrobialTetrazole derivativeVarious pathogensDisruption of bacterial cell wall synthesis
NeuroprotectiveTriazole-tetrazoleNeuronal cellsAnti-apoptotic signaling modulation

Q & A

Q. What advanced purification techniques mitigate byproduct formation?

  • Answer : Combine column chromatography (silica gel, ethyl acetate/hexane gradient) with preparative HPLC (C18 column, acetonitrile/water mobile phase). Monitor by LC-MS to isolate trace impurities .

Data Contradiction Analysis

  • Example : Conflicting reports on enzymatic inhibition potency may arise from assay variability (e.g., ATP concentration in kinase assays). Standardize protocols and validate with a reference inhibitor (e.g., staurosporine) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.